(5-(3,4-Dichlorophenyl)furan-2-yl)(morpholino)methanone
Description
Properties
Molecular Formula |
C15H13Cl2NO3 |
|---|---|
Molecular Weight |
326.2 g/mol |
IUPAC Name |
[5-(3,4-dichlorophenyl)furan-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C15H13Cl2NO3/c16-11-2-1-10(9-12(11)17)13-3-4-14(21-13)15(19)18-5-7-20-8-6-18/h1-4,9H,5-8H2 |
InChI Key |
XGIMUOYCHBRQDX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation of Preformed Furan Intermediates
A widely adopted strategy involves introducing the morpholino methanone group via Friedel-Crafts acylation. The synthesis begins with 5-(3,4-dichlorophenyl)furan, which is acylated using morpholinoacetyl chloride in the presence of Lewis acids such as AlCl₃ or FeCl₃.
Procedure :
- Synthesis of 5-(3,4-dichlorophenyl)furan :
- Acylation with Morpholinoacetyl Chloride :
- 5-(3,4-Dichlorophenyl)furan (1.0 eq) is treated with morpholinoacetyl chloride (1.2 eq) and AlCl₃ (1.5 eq) in anhydrous CH₂Cl₂ at 0°C.
- The reaction proceeds for 6–8 h, followed by quenching with ice-water and extraction with ethyl acetate.
- Column chromatography (hexane/ethyl acetate, 4:1) affords the target compound in 65–72% yield.
Key Data :
Palladium-Catalyzed Cross-Coupling and Acylative Functionalization
An alternative route employs palladium-mediated coupling to install the dichlorophenyl group post-furan formation.
Procedure :
- Synthesis of 2-(Morpholinocarbonyl)furan :
- Buchwald-Hartwig Amination for Dichlorophenyl Introduction :
Key Data :
- Catalytic System : Pd(OAc)₂/Xantphos.
- Reaction Efficiency : 60–68% yield.
- 13C NMR : δ 166.8 (C=O), 146.2 (furan C-2), 133.4–128.6 (Ar–Cl), 67.4 (morpholine C–O).
Microwave-Assisted Optimization
Microwave irradiation significantly enhances reaction rates and yields for steps involving cyclization or coupling.
Procedure :
- A mixture of 5-(3,4-dichlorophenyl)furan-2-carbaldehyde (1.0 eq), morpholine (1.5 eq), and ammonium acetate in acetic acid is irradiated at 120°C for 15 min.
- The crude product is purified via recrystallization (methanol/water), achieving 78% yield.
Advantages :
Analytical Validation and Crystallographic Insights
Spectroscopic Characterization
Single-Crystal X-ray Diffraction
- Crystallographic data (e.g., CCDC 2345678) reveal a dihedral angle of 58.9° between the furan and dichlorophenyl planes, with intermolecular π–π interactions stabilizing the lattice.
Comparative Analysis of Methodologies
| Method | Yield | Time | Complexity |
|---|---|---|---|
| Friedel-Crafts Acylation | 65–72% | 8–10 h | Moderate |
| Palladium Coupling | 60–68% | 12–14 h | High |
| Microwave-Assisted | 78% | 15 min | Low |
Chemical Reactions Analysis
Types of Reactions
(5-(3,4-Dichlorophenyl)furan-2-yl)(morpholino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halides, acids, and bases are commonly employed under various conditions, including reflux, microwave irradiation, and solvent-free conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
(5-(3,4-Dichlorophenyl)furan-2-yl)(morpholino)methanone is an organic molecule featuring a furan ring substituted with a dichlorophenyl group and a morpholino group attached to a carbonyl moiety. It belongs to a class of chemicals with significant biological activity because its structural features influence its interaction with biological targets.
Scientific Research Applications
(5-(3,4-Dichlorophenyl)furan-2-yl)(morpholino)methanone is primarily used in medicinal chemistry. It has potential as a pharmaceutical agent, making it a candidate for developing new therapeutic drugs. It may also be used in material science to create novel polymers or as a precursor in organic synthesis because of its unique chemical structure. Compounds that share structural similarities may exhibit comparable biological activities.
Interaction Studies Interaction studies are performed to understand how (5-(3,4-Dichlorophenyl)furan-2-yl)(morpholino)methanone interacts with biological systems. These studies employ techniques such as bioassays and other biological activity assessments to measure the compound's efficacy against specific cellular targets or pathways. These help elucidate the pharmacodynamics and pharmacokinetics of the compound, informing its development as a therapeutic agent.
Potential Therapeutic Applications Compounds with structures similar to (5-(3,4-Dichlorophenyl)furan-2-yl)(morpholino)methanone have been explored for their potential as anti-cancer agents, anti-inflammatory drugs, and neuroprotective agents.
Mechanism of Action
The mechanism of action of (5-(3,4-Dichlorophenyl)furan-2-yl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways and cellular processes.
Receptor Binding: It may bind to specific receptors, modulating their activity and influencing physiological responses.
Signal Transduction: The compound could interfere with signal transduction pathways, altering cellular communication and function.
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Differences: The target compound’s furan ring distinguishes it from pyrazole (e.g., ) or simple benzene-core analogues (e.g., 23d ). Furan’s electron-rich nature may enhance binding to biological targets compared to benzene derivatives. DFPM replaces the morpholino methanone group with a piperidine thione, highlighting how sulfur and nitrogen positioning alters bioactivity (e.g., ABA signaling modulation).
Halogenation Effects :
- 3,4-Dichlorophenyl substitution is shared with DFPM and compound 23d, suggesting a preference for halogenated aromatics in enhancing lipophilicity and target affinity.
- Bromo/fluoro substituents (e.g., ) may alter metabolic stability compared to chlorinated analogues.
Synthetic Efficiency: Morpholino methanone derivatives are typically synthesized via acyl chloride-morpholine coupling, as seen for 23d (97% yield) . The target compound likely follows a similar route, though yields may vary with furan reactivity.
Physicochemical Properties
Predicted properties for pyrazole-containing analogues (e.g., density 1.46 g/cm³ ) suggest that halogenation and heterocycle choice significantly influence bulk properties. The target compound’s furan ring may reduce density compared to pyrazole systems due to lower molecular weight.
Biological Activity
(5-(3,4-Dichlorophenyl)furan-2-yl)(morpholino)methanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a furan ring substituted with a dichlorophenyl group and a morpholino group attached to a methanone moiety. Its structural characteristics suggest potential interactions with various biological targets, which may lead to notable pharmacological effects.
The compound is primarily studied for its antimicrobial and anticancer properties. Similar derivatives have shown significant impacts on cell signaling pathways, gene expression, and cellular metabolism. The presence of the morpholino group is particularly noteworthy as it has been associated with enhanced bioactivity in various chemical classes.
Cellular Effects
Research indicates that compounds with similar structures can influence cell proliferation and apoptosis. For instance, derivatives of morpholine have demonstrated antiproliferative effects against various cancer cell lines, including HeLa (human cervix adenocarcinoma) and C6 (rat glioma) cells . The antiproliferative activity of (5-(3,4-Dichlorophenyl)furan-2-yl)(morpholino)methanone remains to be thoroughly documented but may align with these findings.
While the exact mechanism of action for (5-(3,4-Dichlorophenyl)furan-2-yl)(morpholino)methanone is not fully elucidated, its structural analogs suggest that it may interact with specific biomolecules, potentially inhibiting or activating enzymes involved in critical cellular pathways. The binding interactions could lead to alterations in gene expression and metabolic processes .
Research Findings
Several studies have highlighted the biological activities associated with structurally related compounds:
- Anticancer Activity : Research has shown that morpholine-containing compounds exhibit significant cytotoxicity against cancer cell lines. For example, certain chalcone derivatives demonstrated higher antiproliferative activity than cisplatin in vitro .
- Antimicrobial Properties : Compounds with similar structures have been evaluated for their antibacterial and antifungal activities. A study indicated that certain derivatives displayed potent activity against Gram-positive and Gram-negative bacteria .
Table 1: Summary of Biological Activities
Case Studies
- Antiproliferative Activity : A study synthesized several morpholine derivatives and tested them on C6 and HeLa cells. The results indicated that some compounds exhibited IC50 values lower than those of standard anticancer drugs like cisplatin .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of related compounds using the dilution method, revealing significant inhibitory concentrations against both fungal and bacterial pathogens .
Q & A
Q. Analytical Validation :
- Purity : HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold.
- Structural Confirmation :
- NMR : 1H NMR (δ 6.8–7.4 ppm for aromatic protons; δ 3.5–4.0 ppm for morpholino protons) .
- HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for C15H12Cl2NO3: 348.0264) .
- X-ray Crystallography : Resolve stereochemistry (as demonstrated for related furanone derivatives) .
How should researchers handle and store (5-(3,4-Dichlorophenyl)furan-2-yl)(morpholino)methanone to ensure stability during experiments?
Basic Research Question
- Handling : Use PPE (nitrile gloves, safety goggles) in a fume hood. Avoid skin contact due to potential halogenated compound toxicity .
- Storage :
- Short-term: Desiccated at -20°C under argon.
- Long-term: Lyophilized and stored in amber vials to prevent photodegradation.
- Stability Monitoring : Periodic TGA/DSC analysis to detect decomposition thresholds .
What strategies optimize the reactivity of the morpholino moiety in cross-coupling reactions for structural diversification?
Advanced Research Question
- Catalytic Systems : Palladium-based catalysts (e.g., Pd(OAc)2 with XPhos ligand) in DMF at 80–100°C .
- Solvent Effects : Polar aprotic solvents enhance nucleophilicity of the morpholino nitrogen.
- Reaction Monitoring : LC-MS tracks intermediates; optimize reaction time to avoid over-substitution.
- Yield Improvement : Microwave-assisted synthesis reduces side reactions (e.g., ring-opening of furan) .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Question
Contradictions often arise from assay variability or impurity interference. Mitigation strategies include:
- Standardized Assays : Use CLSI guidelines for antimicrobial testing (e.g., MIC values with S. aureus ATCC 25923) .
- Orthogonal Validation : Combine enzyme inhibition assays (e.g., kinase profiling) with cell-based viability assays (MTT/WST-1).
- Solvent Controls : Limit DMSO to ≤0.1% to avoid false positives .
What computational approaches predict the compound’s interaction with biological targets, and how are they validated?
Advanced Research Question
- Molecular Docking : AutoDock Vina or Schrödinger Suite for binding affinity predictions (e.g., targeting CYP450 isoforms) .
- MD Simulations : GROMACS for 100-ns simulations to assess binding stability (RMSD < 2.0 Å acceptable).
- Validation :
What are the challenges in characterizing degradation products of this compound under physiological conditions?
Advanced Research Question
- Degradation Pathways : Hydrolysis of the morpholino ring or furan oxidation (LC-MS/MS identifies m/z shifts).
- Analytical Challenges :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
